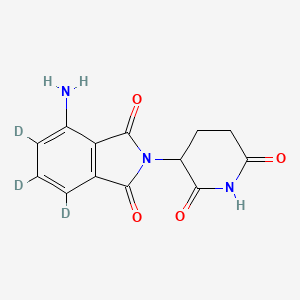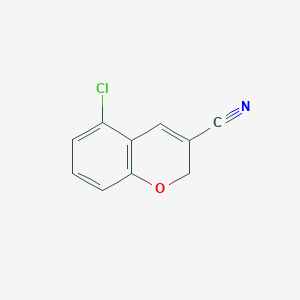
5-chloro-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2H-chromene-3-carbonitrile: is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the chromene ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. The reaction is often catalyzed by bases such as piperidine or sodium ethoxide in ethanol. The reaction mixture is refluxed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of dual-frequency ultrasonication, have also been explored to improve the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-2H-chromene-3-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of coumarins, pyridines, and other biologically active molecules .
Biology and Medicine: The compound exhibits a range of biological activities, including antimicrobial, antifungal, and anti-HIV properties. It has been studied for its potential as a monoamine oxidase inhibitor and as an antioxidant .
Industry: In the industrial sector, this compound is used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells. It is also a starting material for the synthesis of various dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5-chloro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .
Comparación Con Compuestos Similares
- 2-oxo-2H-chromene-3-carbonitrile
- 2-amino-4H-pyran-3-carbonitrile
- 2-imino-2H-chromene-3-carbonitrile
Comparison: 5-chloro-2H-chromene-3-carbonitrile is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to 2-oxo-2H-chromene-3-carbonitrile, the chloro derivative may exhibit different pharmacological properties and chemical reactivity. The presence of the cyano group at the 3-position is a common feature among these compounds, contributing to their biological activities .
Propiedades
Fórmula molecular |
C10H6ClNO |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
5-chloro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2 |
Clave InChI |
XVHBYUJMVJWREY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




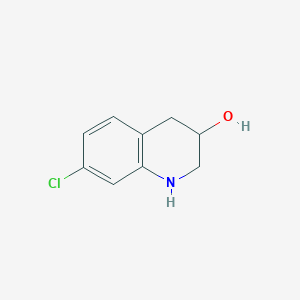


![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
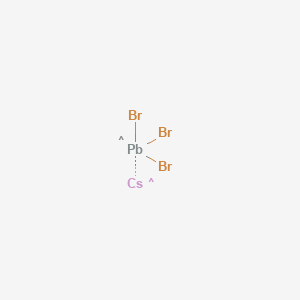

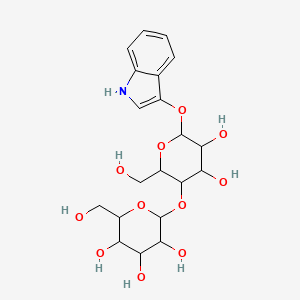
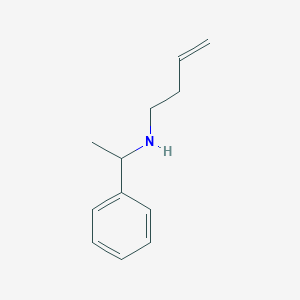
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)

